molecular formula C11H14ClN3O B3153818 1-(4-Methoxyphenyl)-3-methyl-1h-pyrazol-5-amine hydrochloride CAS No. 76606-60-5

1-(4-Methoxyphenyl)-3-methyl-1h-pyrazol-5-amine hydrochloride

Cat. No.: B3153818
CAS No.: 76606-60-5
M. Wt: 239.70
InChI Key: ICCHULDCFVTOOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-3-methyl-1h-pyrazol-5-amine hydrochloride is a useful research compound. Its molecular formula is C11H14ClN3O and its molecular weight is 239.70. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticoccidial Applications

The compound and its derivatives have been evaluated for their antimicrobial and anticoccidial activities. For instance, derivatives synthesized through Michael type addition reactions exhibited significant antimicrobial activity and proved to be more active as coccidiostats than the starting materials. These compounds were particularly effective when administered to chickens, offering protection against Eimeria tenella, a common cause of coccidiosis (Georgiadis, 1976).

Synthesis and Characterization of Derivatives

Research has been conducted on the synthesis and characterization of derivatives of this compound, highlighting its utility in creating novel organic compounds. These include the reductive amination of related aldehydes to produce secondary amines, which are crucial intermediates in the synthesis of pharmaceuticals, dyes, and fine chemicals (Bawa, Ahmad, & Kumar, 2009).

Cytotoxicity and Anticancer Potential

Derivatives of the compound have been synthesized and tested for their cytotoxic activity against cancer cells. Some of these derivatives showed promising results against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential applications in cancer therapy (Hassan, Hafez, & Osman, 2014).

Material Science and Corrosion Inhibition

In material science, derivatives of the compound have been explored as corrosion inhibitors for metals. Studies have shown that these derivatives can significantly reduce corrosion rates, making them useful in protecting materials in acidic environments (Yadav, Gope, Kumari, & Yadav, 2016).

Organized Assemblies and Polymer Modification

The compound and its derivatives have also been utilized in the study of organized assemblies and polymer modification. For instance, its interaction with acids led to the formation of salts with unique structural arrangements, useful in studying molecular interactions and materials chemistry (Zheng, Wang, Fan, & Zheng, 2013).

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-methylpyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-8-7-11(12)14(13-8)9-3-5-10(15-2)6-4-9;/h3-7H,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCHULDCFVTOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=C(C=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxyphenyl)-3-methyl-1h-pyrazol-5-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxyphenyl)-3-methyl-1h-pyrazol-5-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(4-Methoxyphenyl)-3-methyl-1h-pyrazol-5-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(4-Methoxyphenyl)-3-methyl-1h-pyrazol-5-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(4-Methoxyphenyl)-3-methyl-1h-pyrazol-5-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(4-Methoxyphenyl)-3-methyl-1h-pyrazol-5-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.